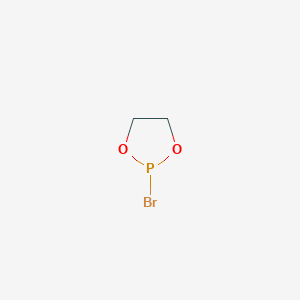
2-Bromo-1,3,2-dioxaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a five-membered ring containing phosphorus, oxygen, and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dioxaphospholane can be synthesized through the reaction of phosphorus trichloride with ethylene glycol in the presence of a brominating agent. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,3,2-dioxaphospholane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different phosphorus-containing compounds.
Addition Reactions: The compound can react with various reagents to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve organic solvents and controlled temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3,2-dioxaphospholane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organophosphorus compounds.
Materials Science: The compound is utilized in the development of flame retardants and polymer additives.
Biological Studies: Researchers explore its potential as a reagent in biochemical assays and as a precursor for biologically active molecules.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3,2-dioxaphospholane involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates and transition states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar in structure but contains chlorine instead of bromine.
2-Fluoro-1,3,2-dioxaphospholane: Contains fluorine instead of bromine, leading to different reactivity and applications.
2-Iodo-1,3,2-dioxaphospholane:
Uniqueness
2-Bromo-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64498-35-7 |
|---|---|
Molekularformel |
C2H4BrO2P |
Molekulargewicht |
170.93 g/mol |
IUPAC-Name |
2-bromo-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C2H4BrO2P/c3-6-4-1-2-5-6/h1-2H2 |
InChI-Schlüssel |
AXEYVSZQBDLFJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
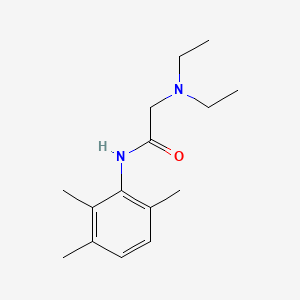
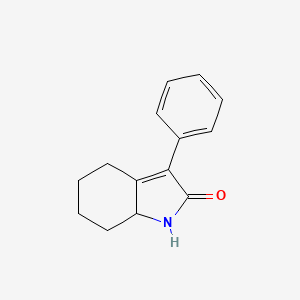
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
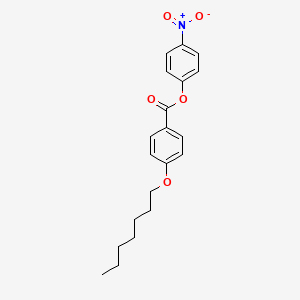

![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)

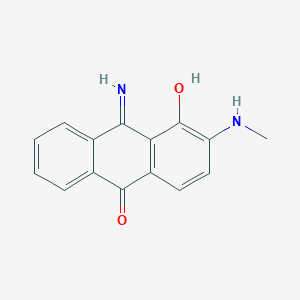
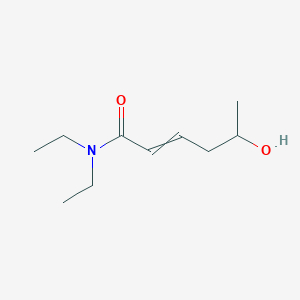
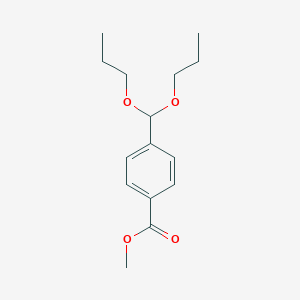
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
